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(3-Amino-5-bromo-2-fluorophenyl)methanol

Cat. No.: B12839685
M. Wt: 220.04 g/mol
InChI Key: OJSJRMRYGNETRT-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenylmethanol Chemistry

The electronic effects of halogens, being electron-withdrawing, also play a crucial role in the chemical behavior of these compounds. In the case of (3-Amino-5-bromo-2-fluorophenyl)methanol, the interplay between the electron-donating amino group and the electron-withdrawing bromo and fluoro groups creates a unique electronic environment on the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.

Significance as a Precursor in Complex Organic Synthesis

The true value of this compound lies in its utility as a precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The multiple functional groups on the molecule serve as handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

For example, the amino group can be readily diazotized and converted to a wide range of other functional groups, or it can participate in condensation and coupling reactions. The bromo substituent is a versatile site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into an ether or ester. This trifecta of reactive sites makes this compound a highly sought-after starting material for the synthesis of novel therapeutic agents and functional materials. Research has shown its potential in the development of treatments for complement-mediated diseases by modulating Factor D activity.

Scope of Academic Investigation

The academic interest in this compound spans various domains of chemistry, from the development of efficient synthetic routes to the exploration of its chemical reactivity and the theoretical understanding of its molecular properties.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A common approach involves the functionalization of a pre-existing brominated and fluorinated phenyl ring. One patented method starts from 2,3,4-trifluoronitrobenzene, which undergoes a series of reactions including alkoxyl substitution, reduction of the nitro group to an amino group, bromination, and finally, diazotization and deamination to yield a key intermediate. Another strategy might involve the introduction of the amino group via the reduction of a nitro-substituted precursor, followed by the reduction of a carbonyl group to form the methanol (B129727) moiety. Protecting group strategies are often essential to prevent unwanted side reactions, particularly to shield the reactive amino group during certain transformations. The hydroxymethyl group is typically introduced via the reduction of a corresponding aldehyde or carboxylic acid derivative.

Synthetic Strategies for this compound
StepReaction TypeTypical Reagents and ConditionsOutcome
1Nitration/HalogenationIntroduction of nitro and halogen groups onto the aromatic ring.Formation of a substituted nitrobenzene (B124822) derivative.
2Reduction of Nitro GroupCatalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, HCl).Conversion of the nitro group to an amino group.
3Introduction of Hydroxymethyl GroupReduction of a corresponding aldehyde or carboxylic acid using reagents like NaBH₄ or LiAlH₄.Formation of the final phenylmethanol product.

The chemical reactivity of this compound is rich and varied due to the presence of multiple functional groups. Each of these groups can be selectively targeted to generate a wide array of derivatives.

Amino Group Reactions: The amino group can undergo acylation, alkylation, and diazotization followed by substitution, allowing for the introduction of a vast range of functionalities.

Bromine Atom Reactions: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern organic synthesis for constructing complex molecular frameworks.

Hydroxymethyl Group Reactions: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are themselves valuable synthetic intermediates. It can also be converted to ethers or esters, or be displaced by other nucleophiles after conversion to a better leaving group.

Reactivity and Derivatization of this compound
Functional GroupReaction TypePotential Products
Amino (-NH₂)Acylation, Alkylation, DiazotizationAmides, secondary/tertiary amines, various substituted aromatics.
Bromo (-Br)Cross-coupling (e.g., Suzuki, Heck)Biaryls, substituted alkenes, and alkynes.
Hydroxymethyl (-CH₂OH)Oxidation, Esterification, EtherificationAldehydes, carboxylic acids, esters, ethers.

Theoretical and computational studies, particularly using Density Functional Theory (DFT), provide valuable insights into the molecular properties of this compound that are often difficult to probe experimentally. These studies can elucidate the molecule's electronic structure, conformational preferences, and reactivity.

Furthermore, computational methods can be used to calculate various molecular descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov These theoretical investigations are instrumental in understanding the structure-property relationships of this compound and in guiding the rational design of new synthetic targets with desired properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrFNO B12839685 (3-Amino-5-bromo-2-fluorophenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

(3-amino-5-bromo-2-fluorophenyl)methanol

InChI

InChI=1S/C7H7BrFNO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3,10H2

InChI Key

OJSJRMRYGNETRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)F)N)Br

Origin of Product

United States

Synthetic Methodologies for 3 Amino 5 Bromo 2 Fluorophenyl Methanol and Analogues

Strategies for Introducing Amino, Bromo, and Fluoro Substituents

The assembly of the core 3-amino-5-bromo-2-fluoroaniline scaffold is a key challenge in the synthesis of the target compound. The electronic properties and directing effects of the substituents must be carefully considered at each step.

Regioselective halogenation is fundamental to installing the bromo and fluoro groups at the correct positions on the aromatic ring. The choice of starting material and halogenating agent is crucial for controlling the position of substitution.

For instance, the bromination of 2-fluoroaniline (B146934) is a relevant transformation. Research has shown that while various brominating agents can be used, the choice of solvent can significantly influence the regioselectivity and yield. A patented process for producing 4-bromo-2-fluoroaniline (B1266173), a key starting material for certain pharmaceuticals, highlights the use of N-bromoimides or N-bromoamides like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin) in solvents such as dimethylformamide (DMF), which can provide high yields and selectivity for the para-position. google.com

Another effective method for the regioselective halogenation of anilines involves the use of copper halides in ionic liquids. This approach allows for the direct para-chlorination or para-bromination of unprotected anilines under mild conditions, avoiding the need for protecting groups. researchgate.netnih.gov For example, using copper(II) bromide (CuBr₂) in 1-hexyl-3-methylimidazolium (B1224943) bromide allows for the bromination of various substituted anilines at room temperature with high yields and excellent para-selectivity. nih.gov This method is operationally safer and more environmentally benign compared to traditional methods that might use elemental bromine or require harsh acidic conditions. researchgate.netnih.gov

Furthermore, the use of N-halosuccinimides (NBS for bromination) in hexafluoroisopropanol (HFIP) offers a mild and efficient method for the halogenation of a wide range of arenes, including those with sensitive functional groups. organic-chemistry.orgnih.gov HFIP activates the N-halosuccinimide, enabling rapid and highly regioselective halogenation without the need for an external catalyst. organic-chemistry.org

Table 1: Regioselective Bromination Methods for Aniline (B41778) Derivatives

Reagent/System Substrate Example Key Conditions Selectivity Reference
Dibromantin/DMF 2-Fluoroaniline -23°C to -34°C High para-selectivity google.com
CuBr₂/Ionic Liquid 2-Fluoroaniline Room Temperature High para-selectivity (91% yield) nih.gov
NBS/HFIP Electron-rich arenes Mild, catalyst-free High regioselectivity organic-chemistry.orgnih.gov

The amino group is typically introduced by the reduction of a corresponding nitro group. This is a common and highly efficient transformation in aromatic chemistry. A general synthetic pathway can involve the initial synthesis of a substituted nitrobenzene (B124822), followed by reduction to the aniline derivative. For example, a synthetic route to an intermediate for (3-Amino-5-bromo-2-fluorophenyl)methanol starts with 2,3,4-trifluoronitrobenzene. The nitro group is then reduced to an amino group using agents like hydrogen with a palladium-on-carbon catalyst (H₂/Pd-C), iron powder, or lithium aluminum hydride.

Another approach involves the direct amination of an aryl halide, although this is often more challenging than the nitro-reduction route. Modern catalysis, however, provides methods for such transformations. While not directly applied to the title compound in the reviewed literature, transition metal-catalyzed reactions, often using palladium or copper catalysts, can form C-N bonds by coupling amines with aryl halides (Buchwald-Hartwig amination). A related concept is the "borrowing hydrogen" strategy, where alcohols can be used to N-alkylate amines, catalyzed by transition metals like iridium or ruthenium. rsc.org This highlights the diverse strategies available for forming C-N bonds in complex molecules.

Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods. One powerful technique is the Sandmeyer reaction, where an amino group is converted into a diazonium salt, which is then treated with a fluoride (B91410) source, such as in the Balz-Schiemann reaction using fluoroboric acid.

Alternatively, syntheses can begin from already fluorinated precursors. A patented method for a related compound starts with 2,3,4-trifluoronitrobenzene, utilizing the existing fluorine atoms and modifying the other positions. Nucleophilic aromatic substitution (SNAr) is also a viable strategy, particularly on electron-deficient rings, where a good leaving group (like nitro or another halide) is displaced by a fluoride ion. The synthesis of various fluorine-containing amino acids often relies on such SNAr reactions. nih.gov

For converting other functional groups to fluoride, deoxofluorinating agents are useful. Reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can convert alcohols to alkyl fluorides. organic-chemistry.org While this is more common for aliphatic alcohols, it is a key tool in the broader field of organofluorine chemistry. nih.govorganic-chemistry.org

Formation of the Methanol (B129727) Moiety

The final step in the synthesis of this compound is typically the creation of the hydroxymethyl group (-CH₂OH) on the aromatic ring. This is almost universally achieved by the reduction of a corresponding aldehyde or carboxylic acid.

The synthesis of the target molecule often converges on a key intermediate, such as 3-amino-5-bromo-2-fluorobenzaldehyde or 3-amino-5-bromo-2-fluorobenzoic acid. sigmaaldrich.com These precursors contain the fully substituted aromatic ring with the carbon atom at the desired oxidation state for reduction to the alcohol. The aldehyde or carboxylic acid itself can be prepared through various established methods, such as the formylation of the corresponding aniline derivative or oxidation of a methyl group. For example, a related compound, 2-amino-3,5-dibromobenzaldehyde, is prepared by the reduction of o-nitrobenzaldehyde followed by bromination. google.com

Metal hydride reagents are the most common and effective choice for reducing aldehydes and carboxylic acids to primary alcohols. The choice of reagent depends on the reactivity of the substrate.

For the reduction of an aldehyde precursor (e.g., 3-amino-5-bromo-2-fluorobenzaldehyde), a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) is typically sufficient. It is highly selective for aldehydes and ketones and is compatible with many other functional groups, including the halides and the amino group present on the ring.

For the reduction of a carboxylic acid precursor (e.g., 3-amino-5-bromo-2-fluorobenzoic acid), a more powerful reducing agent is required. sigmaaldrich.com Lithium aluminum hydride (LiAlH₄) is the classic choice for this transformation. It readily reduces carboxylic acids, esters, and amides to the corresponding alcohols. The general scheme involves the reduction of a carbonyl group to generate the final methanol moiety.

Table 2: Reduction of Precursors to this compound

Precursor Reagent Product Reference
3-Amino-5-bromo-2-fluorobenzaldehyde Sodium Borohydride (NaBH₄) This compound
3-Amino-5-bromo-2-fluorobenzoic acid Lithium Aluminum Hydride (LiAlH₄) This compound sigmaaldrich.com

Reduction of Aldehyde or Carboxylic Acid Precursors

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed and efficient method for the reduction of a nitro group to an amine, a crucial transformation in the synthesis of this compound from its corresponding nitro precursor. This method offers high chemoselectivity, allowing for the reduction of the nitro group in the presence of other sensitive functional groups, such as halogens and the benzyl (B1604629) alcohol moiety.

A common approach involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction is typically carried out in a suitable solvent, such as methanol or ethanol. For instance, the catalytic hydrogenation of a substituted nitrotoluene can be performed in methanol with hydrogen gas. beilstein-journals.org The choice of catalyst is critical to prevent unwanted side reactions, particularly dehalogenation. While Pd/C is a common choice, other catalysts can also be employed to mitigate the loss of halogen substituents.

The general reaction scheme for the catalytic hydrogenation of the nitro precursor can be represented as follows:

Reaction Scheme for Catalytic Hydrogenation

Starting Material: (3-Nitro-5-bromo-2-fluorophenyl)methanol Reagents: H₂, Catalyst (e.g., Pd/C) Product: this compound

The efficiency of the hydrogenation can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and reaction time. Optimization of these parameters is essential to achieve high yields and purity of the desired aminobenzyl alcohol.

Grignard Reagent Based Syntheses

Grignard reagents offer a powerful tool for the formation of carbon-carbon bonds and can be utilized in the synthesis of this compound. This approach typically involves the reaction of a Grignard reagent, prepared from a suitable aryl halide, with an electrophile such as formaldehyde (B43269) or a derivative.

A potential synthetic route would involve the formation of a Grignard reagent from a protected 3-amino-5-bromo-2-fluorobromobenzene. The amino group requires protection to prevent it from reacting with the Grignard reagent. Following the formation of the organomagnesium halide, its reaction with formaldehyde would yield the desired benzyl alcohol after an acidic workup.

The general steps for a Grignard-based synthesis are:

Protection of the amino group: The amino group of a starting material like 5-bromo-2-fluoroaniline (B1303259) would be protected using a suitable protecting group.

Formation of the Grignard reagent: The protected aniline would then be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the Grignard reagent.

Reaction with formaldehyde: The freshly prepared Grignard reagent would then be reacted with formaldehyde.

Deprotection: The final step would involve the removal of the protecting group to yield this compound.

It is important to note that the presence of multiple halogens on the aromatic ring can lead to selectivity issues during the formation of the Grignard reagent. The reactivity of halogens towards magnesium typically follows the order I > Br > Cl > F. In a molecule containing both bromine and fluorine, the Grignard reagent is expected to form preferentially at the carbon-bromine bond.

Multi-Step Synthetic Sequences to Access this compound

The synthesis of a polysubstituted aromatic compound like this compound often requires a multi-step approach to introduce the functional groups in a controlled and regioselective manner.

Sequential Functionalization of Aromatic Rings

A linear, sequential approach involves the stepwise introduction of the required functional groups onto a simpler aromatic precursor. The order of these functionalization steps is critical to ensure the desired substitution pattern due to the directing effects of the existing substituents.

One plausible synthetic route begins with a readily available starting material such as 2-fluoroaniline. The synthesis could proceed through the following sequence:

Bromination: Electrophilic bromination of 2-fluoroaniline would introduce a bromine atom onto the ring. The amino group is an ortho-, para-director, leading to the formation of 4-bromo-2-fluoroaniline as a major product.

Nitration: Subsequent nitration of 4-bromo-2-fluoroaniline would introduce a nitro group. The amino group's directing effect would place the nitro group at the ortho or para position relative to it.

Diazotization and Sandmeyer Reaction (optional): If direct nitration does not yield the desired isomer, a longer route involving diazotization of the amino group followed by a Sandmeyer reaction to introduce a different functional group, which is then converted to the amino group, might be necessary.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group via catalytic hydrogenation as described in section 2.2.1.2.

Introduction of the Methanol Group: The final step involves the introduction of the hydroxymethyl group. This can be achieved by formylation of the aniline derivative to the corresponding aldehyde, followed by reduction. For example, a substituted aniline can be converted to the corresponding benzaldehyde, which is then reduced to the benzyl alcohol.

A specific patented method for a key intermediate, 3-amino-5-bromo-2-fluorophenol, starts from 2,3,4-trifluoronitrobenzene and involves alkoxyl substitution, reduction of the nitro group, bromination, and finally diazotization and deamination. This highlights the complexity and the multiple steps that can be involved in such syntheses.

Convergent Synthesis Strategies

For the synthesis of this compound, a convergent strategy could involve the coupling of two key building blocks. For example, a Suzuki-Miyaura cross-coupling reaction could be employed. organic-chemistry.orgnih.gov

A potential convergent approach could be:

Fragment A: A boronic acid or boronic ester derivative of a protected 3-amino-2-fluorobenzene.

Fragment B: A brominated aromatic piece containing the hydroxymethyl group, or a precursor that can be readily converted to it.

These two fragments would then be coupled using a palladium catalyst. Subsequent deprotection and any necessary functional group manipulations would yield the final product. The advantage of this strategy is that the complex functionalities are built into simpler fragments before the key coupling step, potentially avoiding issues with functional group compatibility that can arise in a long linear sequence.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the synthetic reactions leading to this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, reaction time, catalyst, and solvent is crucial.

Solvent System Selection

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and even the reaction pathway. In the synthesis of this compound and its analogues, the selection of an appropriate solvent system is a key aspect of process optimization.

For instance, in the reduction of nitrophenols, a reaction analogous to the reduction of the nitro precursor of the target molecule, the solvent has been shown to have a significant effect on the reaction kinetics. One study demonstrated that the addition of alcohols like methanol, ethanol, or isopropanol (B130326) to an aqueous reaction mixture for the reduction of 4-nitrophenol (B140041) led to a dramatic decrease in the reaction rate. nih.gov This was attributed, in part, to the higher solubility of oxygen in alcohols compared to water, which can interfere with the reduction process.

In the context of Grignard reactions, anhydrous ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are essential to prevent the decomposition of the highly reactive Grignard reagent. The choice between these solvents can influence the solubility of the Grignard reagent and the reaction temperature, thereby affecting the reaction rate and yield.

The following table summarizes the properties of common solvents that could be considered in the synthesis of this compound:

SolventDielectric Constant (20°C)Boiling Point (°C)Key Characteristics
Tetrahydrofuran (THF)7.666Aprotic, good for Grignard reactions.
Diethyl Ether4.334.6Aprotic, traditional solvent for Grignard reactions.
Methanol33.064.7Protic, often used in hydrogenation reactions.
Ethanol24.578.4Protic, common solvent for hydrogenation.
Acetonitrile37.581.6Aprotic, polar, can be used in various organic reactions.
Dichloromethane (DCM)9.139.6Aprotic, common for extractions and chromatography.

Careful screening and selection of the solvent system for each step of the synthesis are critical for maximizing the yield and purity of this compound.

Temperature and Pressure Influence

The efficiency and selectivity of the synthesis of this compound and its analogs are significantly modulated by reaction temperature and pressure. These parameters are critical in controlling reaction kinetics, preventing side reactions, and ensuring the desired product is obtained in high yield.

In the reduction of a carbonyl precursor to form the methanol group, precise temperature control is paramount. For instance, in reductions utilizing sodium borohydride (NaBH₄), maintaining a low temperature, such as -20°C, can be crucial to suppress over-reduction or other undesirable side reactions. This level of control helps to enhance the selectivity of the reduction, ensuring the carbonyl is converted to a hydroxyl group without affecting other functional groups on the aromatic ring.

For catalytic processes, such as palladium-catalyzed reactions that may be employed in the synthesis of precursors or analogs, both temperature and pressure play a pivotal role. In palladium-catalyzed aminocarbonylation reactions, for example, a temperature of 110°C and a carbon monoxide (CO) pressure of 40 bar have been utilized. nih.gov It was observed that lowering the CO pressure to 20 bar could, in some instances, lead to an increased yield of the desired amide product. nih.gov This demonstrates a delicate interplay where optimal pressure is necessary to drive the reaction forward efficiently without promoting competing pathways. While not directly involving the synthesis of this compound, this illustrates the sensitivity of related palladium-catalyzed systems to pressure variations.

Furthermore, in reactions involving gaseous reagents, such as catalytic hydrogenation to reduce a nitro group to an amino group, temperature influences the rate of reaction. These reductions are often carried out at temperatures ranging from 30–90 °C. The specific temperature is chosen to ensure a reasonable reaction rate without promoting cleavage of other sensitive functional groups.

The influence of these parameters is summarized in the table below, based on findings from related synthetic procedures.

ParameterInfluence on SynthesisTypical Range/ConditionSource
Temperature Controls reaction kinetics and selectivity in reduction steps.-20°C for selective reductions
Affects rate of catalytic hydrogenation.30–90 °C for nitro group reduction
Influences yield in palladium-catalyzed carbonylations.110°C nih.gov
Pressure Affects yield in carbonylation reactions.20-40 bar of CO nih.gov

Catalyst Systems and Ligand Effects

The choice of catalyst and associated ligands is a determining factor in the synthesis of complex organic molecules like this compound and its analogs, particularly in cross-coupling and carbonylation reactions. Palladium-based catalyst systems are frequently employed, and their efficacy is profoundly influenced by the electronic and steric properties of the ligands.

In palladium-catalyzed reactions, ligands not only stabilize the metal center but also actively participate in the catalytic cycle, influencing regioselectivity and reaction rates. The nature of the ligand can dictate the preferred reaction pathway. For instance, in palladium-catalyzed aminocarbonylation of alcohols, the choice between monodentate and bidentate phosphine (B1218219) ligands has a significant impact on the product yield. nih.gov

Monodentate phosphine ligands have been screened, with results indicating that ligands with lower electron cloud density can lead to higher yields. nih.gov For example, using (4-CF₃C₆H₄)₃P as a ligand resulted in improved yields compared to more electron-rich phosphines. nih.gov The choice of the palladium precatalyst also matters, with [Pd(π-cinnamyl)Cl]₂ showing superior results in certain cases. nih.gov

Bidentate phosphine ligands, particularly bisphosphine ligands, demonstrate a strong correlation between their bite angle and the reaction outcome. nih.gov The bite angle can influence the steric environment around the palladium center, which in turn affects the stability of reaction intermediates and the ultimate product distribution. A systematic screening of bisphosphine ligands revealed that ligands with larger bite angles, such as those in the Xantphos family, led to significantly improved yields. nih.gov The reaction was sensitive to even subtle changes in this angle, with different ligands producing yields ranging from negligible to over 80%. nih.gov

The effect of different ligand types on a model palladium-catalyzed aminocarbonylation reaction is detailed in the table below.

Ligand TypeLigand ExampleBite Angle (°)Observed Effect on YieldSource
Monodentate(4-CF₃C₆H₄)₃PN/AIncreased yield with decreasing electron density nih.gov
BidentateDPPP91No reaction nih.gov
BidentateBINAP93Low yield nih.gov
BidentateDPPF99Low yield nih.gov
BidentateDPEphos104Significantly improved yield nih.gov
BidentateXantphos111Significantly improved yield nih.gov
BidentateNIXantphos114Best result with 82% yield nih.gov

Furthermore, the development of catalyst systems extends to facilitating reactions under milder conditions. For example, palladium complexes with cyclic (alkyl)(amino)carbene (CAAC) ligands have been shown to catalyze reactions like transfer hydrogenation and borylation of alcohols and amines without the need for additives. nih.gov This highlights the ongoing innovation in ligand design to create more robust and efficient catalytic systems.

Chemical Transformations and Derivatization of 3 Amino 5 Bromo 2 Fluorophenyl Methanol

Reactivity of the Hydroxyl Group

The benzylic hydroxyl group is a key site for synthetic modification, participating in a range of reactions typical for primary alcohols, including esterification, etherification, oxidation, and nucleophilic substitution.

The hydroxyl group of (3-Amino-5-bromo-2-fluorophenyl)methanol can be readily converted into esters and ethers, which are valuable transformations for creating derivatives or for use as protecting groups.

Esterification: Esters can be synthesized through the reaction of the alcohol with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. youtube.com Alternatively, Fischer esterification can be employed, which involves reacting the alcohol with a carboxylic acid under acidic catalysis. vedantu.com For instance, the reaction with acetyl chloride would yield (3-amino-5-bromo-2-fluorobenzyl) acetate. pearson.comresearchgate.net

Etherification: The Williamson ether synthesis provides a classic route to ethers. masterorganicchemistry.comkhanacademy.org This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to form the desired ether. organic-synthesis.com Appropriate solvents for this reaction include tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). francis-press.com

Table 1: Representative Esterification and Etherification Reactions This table presents hypothetical reactions based on established chemical principles.

Reaction TypeReagentProduct
EsterificationAcetyl chloride, Pyridine(3-Amino-5-bromo-2-fluorobenzyl) acetate
Etherification1. Sodium hydride (NaH)2. Methyl iodide (CH₃I)1-Bromo-3-(methoxymethyl)-4-fluoro-5-nitrobenzene

The primary alcohol moiety of this compound can be oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The oxidation to 3-amino-5-bromo-2-fluorobenzaldehyde can be achieved using a variety of reagents. Mild oxidizing agents are typically chosen to prevent over-oxidation to the carboxylic acid. Examples include pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂).

Further oxidation to 3-amino-5-bromo-2-fluorobenzoic acid requires stronger oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can accomplish this transformation.

Table 2: Oxidation Products This table indicates the expected products from oxidation reactions.

Target ProductTypical Oxidizing Agent
3-Amino-5-bromo-2-fluorobenzaldehydePyridinium chlorochromate (PCC)
3-Amino-5-bromo-2-fluorobenzoic acidPotassium permanganate (KMnO₄)

The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group. This can be accomplished through two primary strategies:

Protonation: In the presence of strong hydrohalic acids like HBr or HCl, the hydroxyl group is protonated to form an oxonium ion. This creates a good leaving group (water), which can be displaced by the halide ion in an SN2 or SN1 reaction, yielding the corresponding benzyl halide.

Conversion to Sulfonate Esters: A widely used method involves reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, respectively. These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles.

Once converted to a benzyl halide or a benzyl sulfonate, the molecule can undergo nucleophilic substitution with various nucleophiles, such as cyanides, azides, or thiols, to introduce a diverse array of functional groups.

Reactivity of the Amino Group

The primary amino group on the aromatic ring is nucleophilic and can undergo reactions common to anilines, most notably acylation, sulfonylation, and diazotization.

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other synthetic transformations. For example, reacting this compound with acetyl chloride would yield N-(3-bromo-2-fluoro-5-(hydroxymethyl)phenyl)acetamide.

Sulfonylation: In a similar fashion, the amino group can be sulfonylated by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. semanticscholar.org This reaction forms a sulfonamide, a functional group present in many pharmaceutical compounds. vedantu.com The resulting sulfonamide from the reaction with p-toluenesulfonyl chloride would be N-(3-bromo-2-fluoro-5-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide.

The aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is a valuable intermediate that can be transformed into a wide variety of functional groups.

The Sandmeyer reaction is a key transformation of aryl diazonium salts. wikipedia.orgnih.gov By treating the diazonium salt with a copper(I) salt, the diazo group can be replaced by a halide or a pseudohalide. organic-chemistry.org

Copper(I) chloride (CuCl) yields the corresponding aryl chloride.

Copper(I) bromide (CuBr) yields the corresponding aryl bromide.

Copper(I) cyanide (CuCN) yields the corresponding aryl nitrile (benzonitrile).

Other transformations of the diazonium salt are also possible. For instance, heating the diazonium salt in water leads to its replacement by a hydroxyl group, forming a phenol. Reaction with potassium iodide introduces an iodine atom.

Table 3: Potential Products from Diazotization and Subsequent Reactions This table outlines hypothetical products based on the Sandmeyer reaction and other diazonium salt transformations.

Reagent(s)Product Name
1. NaNO₂, HCl2. CuBr(3,5-Dibromo-2-fluorophenyl)methanol
1. NaNO₂, HCl2. CuCl(3-Bromo-5-chloro-2-fluorophenyl)methanol
1. NaNO₂, HCl2. CuCN(3-Bromo-2-fluoro-5-cyanophenyl)methanol
1. NaNO₂, H₂SO₄2. H₂O, Δ(3-Bromo-2-fluoro-5-hydroxyphenyl)methanol

Formation of Heterocyclic Rings involving the Amino Group

The presence of an amino group and a benzylic alcohol on the same aromatic ring makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions with appropriate bifunctional electrophiles, leading to the formation of important pharmacophores such as quinazolines, benzodiazepines, and benzoxazines.

Quinazoline (B50416) Synthesis: Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. One established route to quinazolines involves the condensation of 2-aminobenzylamines with aldehydes or nitriles. For a precursor like this compound, a two-step sequence can be envisioned. First, oxidation of the benzylic alcohol to the corresponding aldehyde would yield 3-amino-5-bromo-2-fluorobenzaldehyde. This intermediate could then undergo condensation with an amine to form a Schiff base, followed by an intramolecular cyclization. Alternatively, modern catalytic methods allow for the direct synthesis of quinazolines from 2-aminoaryl alcohols and nitriles. For instance, manganese(I) or cobalt-catalyzed dehydrogenative annulation reactions provide a direct pathway to quinazoline scaffolds from 2-aminoaryl alcohols and a variety of nitriles. smolecule.com This approach offers a more atom-economical route by avoiding a separate oxidation step.

Benzodiazepine (B76468) Synthesis: 1,5-Benzodiazepines, another class of privileged structures in medicinal chemistry, are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a ketone. mdpi.com While this compound is not a diamine itself, it can be a precursor to one. For example, a nitro group could be introduced at the ortho position to the amino group, followed by reduction to yield a substituted o-phenylenediamine. This diamine could then be cyclized with a suitable ketone or β-dicarbonyl compound to form the seven-membered benzodiazepine ring, bearing the bromo and fluoro substituents for further diversification.

Benzoxazine (B1645224) Synthesis: 1,4-Benzoxazines are another important heterocyclic motif accessible from aminophenol precursors. While the subject compound is an amino alcohol, its derivatives can be used in benzoxazine synthesis. For example, if the amino group is converted to a hydroxyl group via a Sandmeyer reaction, the resulting 3-bromo-5-hydroxymethyl-2-fluorophenol could undergo cyclization. More direct methods involve the reaction of 2-aminophenols with α-haloketones or propargyl halides. By analogy, the amino group of this compound could potentially react with a suitable three-carbon electrophile to construct the oxazine (B8389632) ring. Various synthetic methods, including Mannich-type condensations and cycloaddition reactions, have been developed to access the structural diversity of benzoxazines. vt.edu

Reactivity of the Halogen (Bromine and Fluorine) Substituents

The differential reactivity of the bromine and fluorine atoms on the aromatic ring of this compound is a key feature for its use in stepwise synthetic strategies. The carbon-bromine bond is significantly more susceptible to cleavage in palladium-catalyzed cross-coupling reactions and metal-halogen exchange, while the carbon-fluorine bond is generally more robust under these conditions but can be activated towards nucleophilic aromatic substitution.

Cross-Coupling Reactions

The bromine atom at the C-5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This regioselectivity is a cornerstone of its synthetic utility, leaving the fluorine atom and other functional groups intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is highly effective for aryl bromides. This compound is expected to readily participate in Suzuki-Miyaura coupling with various aryl- and vinylboronic acids or their esters. This would replace the bromine atom with a new carbon-based substituent, providing access to a diverse range of biaryl and styrenyl derivatives. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. The choice of ligand and reaction conditions can be optimized to accommodate the electronic and steric properties of the coupling partners.

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The bromine atom of this compound makes it a suitable substrate for this transformation, enabling the introduction of alkynyl moieties. smolecule.comorganic-chemistry.orgyoutube.comyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. smolecule.com The resulting arylalkynes are versatile intermediates that can undergo further transformations, such as cycloadditions or conversion to other functional groups.

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. The bromine atom of the title compound can be replaced with a variety of primary or secondary amines under palladium catalysis. This allows for the synthesis of N-aryl derivatives, expanding the structural diversity that can be generated from this scaffold. The reaction typically employs a palladium precursor and a specialized phosphine (B1218219) ligand.

Heck Coupling: In the Heck reaction, an aryl halide is coupled with an alkene to form a new, substituted alkene. While less commonly reported for this specific substrate, the reactivity of the aryl bromide suggests that Heck coupling could be a viable method for introducing vinyl groups at the C-5 position.

A summary of potential cross-coupling reactions is presented in the table below.

Reaction Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, BaseC-C
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI, AmineC-C (alkynyl)
Buchwald-HartwigR₂NHPd₂(dba)₃, Ligand, BaseC-N
HeckH₂C=CHRPd(OAc)₂, Ligand, BaseC-C (vinyl)

Nucleophilic Aromatic Substitution on the Fluorine

Nucleophilic aromatic substitution (SNA) of an aryl fluoride (B91410) is a challenging transformation that typically requires activation by strong electron-withdrawing groups positioned ortho or para to the fluorine atom. imperial.ac.ukacs.org In this compound, the fluorine atom is situated ortho to the electron-donating amino group and meta to the weakly electron-withdrawing bromo group. This substitution pattern deactivates the ring towards classical SNAr reactions.

The strong electron-donating character of the amino group increases the electron density at the ortho and para positions, making the ipso-carbon attached to the fluorine less electrophilic and thus less susceptible to nucleophilic attack. Consequently, displacing the fluorine atom with common nucleophiles like alkoxides, thiolates, or amines under standard SNAr conditions is expected to be inefficient.

However, recent advances in catalysis have provided methods to effect SNAr on electron-neutral or even electron-rich fluoroarenes. For instance, organic photoredox catalysis has been shown to enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov Such specialized methods might be necessary to achieve substitution at the C-2 position of this compound.

In contrast, an isomeric compound, 3-bromo-4-fluorobenzyl alcohol, would be more amenable to SNAr at the fluorine position. In this isomer, the fluorine is para to the bromine atom, which provides some electronic activation for nucleophilic attack. Indeed, patent literature describes the reaction of 3-bromo-4-fluorobenzyl alcohol derivatives with phenolates to form diaryl ethers via SNAr. google.com This highlights the critical role of the substituent pattern in determining the reactivity of the C-F bond.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium compound. vt.edu This reaction is most efficient for aryl iodides and bromides, making the bromine atom at the C-5 position of this compound the primary site for this transformation. The C-F bond is generally unreactive under these conditions.

The reaction is typically performed at low temperatures using an organolithium reagent, such as n-butyllithium or t-butyllithium. The resulting aryllithium species is a potent nucleophile and can be trapped with a wide range of electrophiles to introduce new functional groups.

However, the presence of acidic protons on the amino (-NH₂) and hydroxyl (-OH) groups of this compound complicates this reaction. Organolithium reagents are strong bases and will preferentially deprotonate these functional groups before any metal-halogen exchange occurs. To circumvent this issue, several strategies can be employed:

Protection of Acidic Protons: The amino and hydroxyl groups can be protected with suitable protecting groups that are stable to organolithium reagents but can be removed later in the synthetic sequence. For example, the alcohol can be protected as a silyl (B83357) ether, and the amine as a carbamate.

Use of Excess Reagent: A sufficient excess of the organolithium reagent can be used to first deprotonate the acidic functional groups and then effect the metal-halogen exchange. This approach can be effective but may lead to lower yields and side reactions.

Use of Knochel-type Reagents: A more sophisticated approach involves the use of mixed magnesium/lithium reagents, such as i-PrMgCl·LiCl. These reagents can selectively perform the bromine-magnesium exchange even in the presence of acidic protons on other parts of the molecule. This method has been successfully applied to bromoheterocyclic substrates bearing acidic protons, demonstrating its potential utility for this compound.

The table below summarizes the potential outcomes of metal-halogen exchange followed by electrophilic quench.

Reagent Electrophile (E+) Product after Quench
1. n-BuLi2. CO₂3-Amino-2-fluoro-5-carboxy-phenyl)methanol
1. n-BuLi2. DMF(3-Amino-2-fluoro-5-formyl-phenyl)methanol
1. n-BuLi2. R-CHO(3-Amino-2-fluoro-5-(hydroxyalkyl)-phenyl)methanol
1. i-PrMgCl·LiCl2. I₂(3-Amino-2-fluoro-5-iodo-phenyl)methanol

Strategies for Diversification and Library Synthesis

This compound is an ideal scaffold for the synthesis of compound libraries due to its multiple, orthogonally reactive functional groups. The strategic placement of the amino, hydroxyl, and halogen substituents allows for a systematic and combinatorial approach to generate a large number of diverse analogs. This is particularly valuable in drug discovery, where the exploration of chemical space around a core structure is essential for identifying lead compounds and optimizing their properties.

A diversification strategy could begin with reactions at the most reactive site, the bromine atom, via palladium-catalyzed cross-coupling reactions. A variety of aryl, heteroaryl, alkynyl, and amino groups can be introduced at this position, creating a first level of diversity. For each of these new derivatives, the amino group can then be further functionalized. For instance, it can be acylated, alkylated, or used as a handle to construct heterocyclic rings as described in section 3.2.3.

Simultaneously or sequentially, the benzylic alcohol can be modified. It can be oxidized to an aldehyde or a carboxylic acid, which opens up a new set of possible transformations, such as reductive amination, Wittig reactions, or amide bond formation. Alternatively, the alcohol can be converted into an ether or an ester, or displaced by other nucleophiles after conversion to a better leaving group (e.g., a tosylate or halide).

The fluorine atom, being the most stable of the functional groups under many reaction conditions, can be retained throughout these transformations to modulate the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability. In later stages, if desired, advanced methods could be employed to attempt its substitution, adding another layer of diversification.

This multi-directional approach allows for the rapid generation of a large and structurally diverse library of compounds from a single, readily accessible starting material. The combination of cross-coupling, functional group interconversion, and heterocycle formation provides a powerful toolkit for medicinal chemists to explore the structure-activity relationships of new chemical entities based on the this compound scaffold.

Spectroscopic and Structural Characterization of 3 Amino 5 Bromo 2 Fluorophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in a molecule. For (3-Amino-5-bromo-2-fluorophenyl)methanol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, the amino protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating amino group and the electron-withdrawing fluorine and bromine atoms, along with the hydroxymethyl group, will dictate the precise location of the aromatic proton signals.

The two aromatic protons are expected to appear as doublets in the region of δ 6.5-7.5 ppm. The proton at position 6 will likely be coupled to the fluorine at position 2, and the proton at position 4 will be coupled to the neighboring protons. The methylene protons of the -CH₂OH group would likely appear as a singlet around δ 4.5-5.0 ppm, which might show coupling to the hydroxyl proton unless a D₂O exchange is performed. The amino (-NH₂) protons are expected to produce a broad singlet between δ 3.5 and 5.0 ppm, and the hydroxyl (-OH) proton will also be a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Expected Coupling Constants (J, Hz)
H-46.8 - 7.2dJ(H,H) ≈ 2-3 Hz
H-67.0 - 7.4ddJ(H,F) ≈ 8-10 Hz, J(H,H) ≈ 2-3 Hz
-CH₂OH4.5 - 4.8s (or d if coupled to -OH)-
-NH₂3.5 - 5.0br s-
-OHVariablebr s-

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum is expected to show seven distinct signals corresponding to the six aromatic carbons and the one methylene carbon. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon bearing the fluorine (C-2) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-250 Hz). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (nJCF).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

Carbon Predicted Chemical Shift (δ, ppm) Expected C-F Coupling (JCF, Hz)
C-1135 - 140~5-10
C-2150 - 155~240-250 (¹JCF)
C-3145 - 150~10-15
C-4115 - 120~2-5
C-5110 - 115~20-25
C-6120 - 125~3-5
-CH₂OH60 - 65-

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is dependent on its electronic environment. The signal will likely appear as a doublet of doublets due to coupling with the aromatic protons at positions H-1 (if present and close enough) and H-6. The typical range for an aryl fluoride (B91410) is between -110 and -140 ppm relative to CFCl₃.

To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For instance, it would show a cross-peak between the aromatic protons H-4 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the protonated carbons (C-4, C-6, and -CH₂OH).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be invaluable for assigning the quaternary carbons (C-1, C-2, C-3, and C-5) by observing correlations from the aromatic and methylene protons. For example, the methylene protons (-CH₂OH) would be expected to show correlations to C-1, C-2, and C-6.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

The IR and Raman spectra of this compound would be characterized by the vibrational frequencies of the O-H, N-H, C-H, C-F, C-Br, and C-O bonds, as well as the aromatic ring vibrations.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound (Note: These are estimated values.)

Vibrational Mode Predicted Frequency Range (cm⁻¹) Description
O-H stretch3200 - 3600 (broad)Hydroxyl group of methanol
N-H stretch3300 - 3500 (two bands)Asymmetric and symmetric stretching of the amino group
Aromatic C-H stretch3000 - 3100C-H bonds on the benzene ring
Aliphatic C-H stretch2850 - 2960Methylene group of methanol
C=C stretch1450 - 1600Aromatic ring stretching
N-H bend1550 - 1650Amino group scissoring
C-O stretch1000 - 1260Primary alcohol C-O bond
C-F stretch1100 - 1300Carbon-fluorine bond
C-Br stretch500 - 600Carbon-bromine bond

Analysis of Hydrogen Bonding Networks

No published crystal structure data for this compound could be located. Therefore, an analysis of the hydrogen bonding networks, which would describe the intermolecular interactions involving the amino and hydroxyl groups in the solid state, cannot be conducted.

Mass Spectrometry (MS)

While the molecular weight of the compound is known, specific studies detailing its fragmentation behavior under mass spectrometric analysis are not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No specific high-resolution mass spectrometry data providing the exact mass of this compound has been found in the searched literature.

Fragmentation Pattern Analysis for Structural Elucidation

A detailed analysis of the fragmentation pattern, which would provide insights into the compound's structure by identifying the characteristic fragment ions formed upon ionization, is not available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No UV-Vis absorption spectra for this compound have been published.

Electronic Transitions and Chromophoric Analysis

Without experimental UV-Vis data, an analysis of the electronic transitions and the identification of the chromophoric groups responsible for absorption are not possible.

X-ray Crystallography for Solid-State Structure Determination

A search for crystallographic information files (CIFs) or publications detailing the single-crystal X-ray structure of this compound did not yield any results. Consequently, a definitive determination of its solid-state structure, including bond lengths, bond angles, and crystal packing, cannot be presented.

Computational Chemistry and Theoretical Investigations of 3 Amino 5 Bromo 2 Fluorophenyl Methanol

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (3-Amino-5-bromo-2-fluorophenyl)methanol, DFT studies would offer a deep understanding of its fundamental chemical characteristics. However, specific DFT studies for this compound are not found in the available scientific literature.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial orientations of the molecule, particularly rotation around the C-C and C-O single bonds of the methanol (B129727) group, to identify the global energy minimum conformation.

The electronic structure of a molecule is crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, an analysis of its HOMO-LUMO gap would provide insights into its kinetic stability and electron-donating or -accepting capabilities.

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental spectra, a detailed assignment of vibrational modes to specific functional groups within the molecule can be achieved. This correlation is a powerful tool for structural elucidation. For this compound, such calculations would help in assigning the vibrational modes associated with the amino, bromo, fluoro, and hydroxyl functional groups, as well as the phenyl ring.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical calculations can further elucidate the electronic properties of a molecule.

The distribution of electron density in a molecule can be quantified through the calculation of atomic charges. This helps in understanding the electrostatic potential of the molecule and identifying sites susceptible to electrophilic or nucleophilic attack. For this compound, understanding the atomic charges on the nitrogen, oxygen, bromine, and fluorine atoms, as well as the carbon atoms of the aromatic ring, would be key to predicting its intermolecular interactions.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a color-coded guide to the charge distribution, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-poor) are colored blue. An MEP map of this compound would highlight the electron-rich areas, likely around the electronegative fluorine, oxygen, and nitrogen atoms, and the electron-deficient regions, providing a clear picture of its reactive sites.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. youtube.comnumberanalytics.com For a molecule like this compound, MD simulations can reveal its conformational flexibility, interactions with solvents, and thermodynamic properties by numerically solving Newton's equations of motion for the system. numberanalytics.comnih.gov

A typical MD simulation protocol for this compound would involve several key steps:

Force Field Selection: A suitable force field, such as CHARMM36 or GAFF (General Amber Force Field), is chosen to define the potential energy of the system. bioinformaticsreview.com The force field consists of parameters that describe bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).

System Setup: The molecule is placed in a simulation box, often a periodic cubic box, which is then filled with a chosen solvent, typically water, to mimic solution-phase conditions. bioinformaticsreview.comrsc.org

Energy Minimization: The initial system's energy is minimized to relax any steric clashes or unfavorable geometries. bioinformaticsreview.com

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 atm) under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles. researchgate.net This ensures the system reaches a stable state.

Production Run: Following equilibration, a long production simulation is run, during which the trajectory data (atomic positions, velocities, and energies over time) is saved for analysis. bioinformaticsreview.com

Analysis of the MD trajectory provides insights into various dynamic properties. Conformational analysis, for instance, identifies the most stable and frequently occurring spatial arrangements of the molecule. oup.comwiley.com This is achieved by clustering the trajectory based on atomic coordinates, revealing the predominant conformers and the energy barriers between them. nih.gov

Another powerful analysis tool is the radial distribution function (RDF), which describes the probability of finding a particle at a certain distance from a reference particle. mdanalysis.orgnumberanalytics.com For this compound in an aqueous solution, RDFs can be calculated to understand the solvation structure, for example, by plotting the distribution of water molecules around the amino or hydroxyl functional groups. lammpstube.com

Interactive Table 1: Hypothetical Conformational Analysis of this compound from a Molecular Dynamics Simulation
Conformer IDPopulation (%)Relative Energy (kcal/mol)Key Dihedral Angle (C-C-O-H)
165.20.00-65°
224.80.85175°
310.01.7555°

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with high accuracy. nih.govnih.govacs.org These methods can help assign experimental spectra and provide a fundamental understanding of the relationship between molecular structure and spectroscopic properties.

NMR Chemical Shift Prediction: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structure elucidation. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. nih.govq-chem.comimist.ma The theoretical shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

The typical workflow involves:

Optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d), 6-311+G(2d,p)). nih.govacs.org

Performing a GIAO NMR calculation on the optimized geometry using the same or a higher level of theory to obtain the absolute isotropic shielding values (σ) for each nucleus (¹H, ¹³C, ¹⁹F). rsc.org

Calculating the chemical shift (δ) using the equation: δ = σ_ref - σ_iso, where σ_ref is the shielding constant of the reference compound.

Interactive Table 2: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound
Atom PositionPredicted ¹H ShiftPredicted ¹³C ShiftPredicted ¹⁹F Shift
C1-OH5.10--
C1-H4.6562.5-
C2-125.8 (d, J=245 Hz)-118.5
C3-NH₂4.15145.2-
C4-H7.10115.1-
C5-112.9-
C6-H7.35128.4-

Predicted shifts are referenced against TMS. Coupling patterns (d, J) are illustrative.

IR Frequencies Prediction: Theoretical calculations of infrared (IR) spectra can predict the vibrational frequencies and intensities of a molecule's normal modes. This is accomplished by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) for the optimized geometry. youtube.com

The B3LYP functional combined with basis sets like 6-31G(d) or 6-31+G(d,p) is a commonly used level of theory for frequency calculations due to its balance of accuracy and computational cost. nih.govresearchgate.netresearchgate.net The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. nih.gov Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data. researchgate.net

Interactive Table 3: Hypothetical Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModePredicted Scaled Frequency (cm⁻¹)Description
O-H stretch3450Alcohol hydroxyl group
N-H stretch (asymmetric)3380Amino group
N-H stretch (symmetric)3290Amino group
C-H stretch (aromatic)3085Aromatic ring
C-H stretch (aliphatic)2950Methylene (B1212753) group
C=C stretch (aromatic)1610, 1580Phenyl ring skeletal vibrations
N-H bend1625Amino group scissoring
C-F stretch1240Carbon-Fluorine bond
C-O stretch1050Alcohol C-O bond
C-Br stretch680Carbon-Bromine bond

Applications of 3 Amino 5 Bromo 2 Fluorophenyl Methanol in Organic Synthesis Research

Role as a Key Intermediate in the Synthesis of Diverse Organic Molecules

(3-Amino-5-bromo-2-fluorophenyl)methanol is a key synthetic intermediate whose structural features are strategically employed in the assembly of more complex molecules. The presence of bromine and fluorine substituents influences the electronic properties and reactivity of the phenyl ring, while the amino and methanol (B129727) groups provide nucleophilic and versatile handles for a wide range of chemical transformations. The bromine atom, in particular, is a crucial functional group for engaging in various cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov

In medicinal chemistry, this compound has emerged as a significant precursor for developing novel therapeutic agents. Its structure is integral to the synthesis of compounds targeting specific biological pathways implicated in disease.

One of the most notable applications is in the creation of modulators for the complement system, a part of the innate immune system. Research has shown that this compound is a key building block for synthesizing inhibitors of Complement Factor D, an essential enzyme in the alternative complement pathway. Overactivation of this pathway is linked to various complement-mediated diseases, including age-related macular degeneration (AMD) and certain autoimmune disorders. By serving as a foundational scaffold, this compound enables the construction of molecules that can precisely target and inhibit Factor D, thereby controlling the inflammatory cascade associated with these conditions.

Furthermore, the compound is utilized in cancer research. Studies have demonstrated its role as an intermediate in the synthesis of molecules that exhibit significant growth inhibition in various cancer cell lines. The mechanism of action for these resulting compounds often involves the induction of apoptosis (programmed cell death), highlighting the importance of the core structure provided by this compound in designing new anticancer agents. Its potential as a scaffold extends to the development of antimicrobial agents, addressing the critical need for new treatments against resistant pathogens.

Table 1: Pharmaceutical Research Applications of this compound Scaffolds
Application AreaTherapeutic Target/FocusRole of the CompoundReference
Complement-Mediated DiseasesComplement Factor D ModulationKey precursor for synthesizing specific inhibitors to treat conditions like AMD and autoimmune disorders.
Cancer ResearchTumor Growth InhibitionServes as a foundational building block for molecules that induce apoptosis in cancer cells.
Antimicrobial DevelopmentPathogen InhibitionUsed as a scaffold for generating new compounds with potential antibacterial and antifungal properties.

While specific, large-scale applications in agrochemical synthesis are not extensively documented for this compound itself, its structural motifs are highly relevant to the field. Halogenated aromatic compounds are fundamental components in a vast number of pesticides and herbicides. chembk.comnih.gov The presence of both bromine and fluorine in the molecule is significant, as halogenation can enhance the biological activity and modify the physicochemical properties, such as lipophilicity and metabolic stability, of the final agrochemical product.

The functional groups on this compound allow for its use as a versatile building block. For instance, the amino group can be converted into various other functionalities common in agrochemicals, while the bromine atom can be used in coupling reactions to link the aromatic core to other bioactive fragments, a common strategy in the design of modern pesticides. chembk.com

The structure of this compound makes it a candidate for the synthesis of advanced functional materials. The combination of an amino group (a powerful auxochrome) and a halogenated phenyl ring is a feature found in many synthetic dyes and pigments.

More significantly, the bromine atom serves as a reactive handle for modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions. mdpi.comnih.gov This capability allows for the incorporation of the (3-amino-2-fluorophenyl)methanol (B581227) unit into larger, conjugated systems. This strategy has been successfully employed with other brominated aromatic compounds to create pH-sensitive fluorescent probes and other sensor materials. mdpi.comnih.gov By reacting the bromo-substituted ring with boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling), chemists can construct complex polymers or discrete functional molecules with tailored electronic and photophysical properties, potentially leading to new catalysts or materials for organic electronics. nih.gov

Strategies for Incorporating this compound into Complex Molecular Architectures

The incorporation of this compound into larger, more complex molecules relies on the selective and strategic manipulation of its four distinct functional groups. The reactivity of each site can be controlled through the choice of reagents and reaction conditions, allowing for a stepwise and controlled assembly process.

Amino Group (-NH₂): This nucleophilic group is a versatile handle for forming amides, sulfonamides, or ureas. It can also be a directing group in further electrophilic aromatic substitutions or undergo diazotization to be replaced by a wide variety of other substituents.

Bromo Group (-Br): This is arguably one of the most valuable functionalities for building molecular complexity. It is an ideal participant in a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the straightforward formation of C-C, C-N, and C-O bonds, linking the aromatic core to other fragments. mdpi.comnih.gov

Fluoro Group (-F): The strongly electron-withdrawing fluorine atom modulates the reactivity of the aromatic ring and can influence the conformation and binding affinity of the final molecule through steric and electronic interactions. It is generally stable but can be substituted under specific nucleophilic aromatic substitution (SₙAr) conditions.

Methanol Group (-CH₂OH): The primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid, providing further handles for elaboration. Alternatively, it can undergo etherification or esterification to connect to other molecular components.

Modern synthetic strategies, such as multicomponent reactions (MCRs), offer an efficient means to incorporate this building block. mdpi.comnih.govacs.org An MCR could potentially engage the amino and methanol groups in a single, atom-economical step to rapidly construct complex heterocyclic scaffolds.

Enabling Role in Target-Oriented Synthesis

Target-oriented synthesis (TOS) focuses on the efficient and logical construction of a specific, often biologically active, target molecule. This compound plays a crucial enabling role in TOS by providing a pre-functionalized, "ready-to-use" core that significantly shortens synthetic routes.

Its utility is clearly demonstrated in the synthesis of the aforementioned Factor D inhibitors. Instead of constructing the substituted phenyl ring from simpler precursors, which would involve multiple, often low-yielding steps (nitration, reduction, halogenation, etc.), chemists can start with this compound. This approach allows them to focus on the key bond-forming reactions that build the final, complex active molecule. The compound acts as a convergence point in a synthetic plan, where different molecular fragments can be attached to its various functional handles. This strategy is exemplified in the synthesis of many modern pharmaceuticals, where complex halogenated intermediates are used to streamline the production of the final drug substance. google.com

Development of Novel Reaction Methodologies Utilizing the Compound's Functional Groups

The unique constellation of functional groups on this compound makes it an excellent substrate for the development and validation of new synthetic methods. Organic chemists are constantly seeking to create more efficient, selective, and sustainable reactions. This compound provides a platform to test the chemoselectivity of new reagents and catalysts.

For example, a significant challenge in synthesis is to perform a reaction at one site of a multifunctional molecule without affecting the other groups. Research could focus on developing a catalyst that promotes a cross-coupling reaction at the C-Br bond while leaving the -NH₂ and -CH₂OH groups untouched without the need for protecting groups. Conversely, methodologies could be developed to selectively functionalize the amino group in the presence of the bromo- and hydroxyl- functionalities. The compound is also a candidate for one-pot reactions where multiple transformations occur sequentially in a single flask, a key principle of green chemistry. mdpi.com

Table 2: Reactivity and Potential Transformations of Functional Groups
Functional GroupType of ReactionPotential ProductsReference
Amino (-NH₂)Acylation / SulfonylationAmides, Sulfonamides
Buchwald-Hartwig AminationDi- or Tri-substituted Anilines
Bromo (-Br)Suzuki CouplingBiaryl compounds nih.gov
Sonogashira CouplingAryl-alkynes nih.gov
Heck CouplingStyrenyl derivatives
Nucleophilic SubstitutionReplacement with other functional groups.
Methanol (-CH₂OH)OxidationAldehyde, Carboxylic Acid
Etherification / EsterificationEthers, Esters

Future Directions in Research Pertaining to 3 Amino 5 Bromo 2 Fluorophenyl Methanol

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on (3-Amino-5-bromo-2-fluorophenyl)methanol should prioritize the exploration of novel and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. To address these limitations, several promising avenues warrant investigation:

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for organic synthesis. acs.org Future studies could focus on developing photocatalytic methods for the direct C-H functionalization of simpler precursors to introduce the required substituents in a more atom-economical fashion. For instance, photocatalytic amination or halogenation of a suitably substituted benzyl (B1604629) alcohol could offer a more direct route.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly approach to chemical transformations. mdpi.comnih.gov Research into biocatalytic methods for the synthesis of chiral aminobenzyl alcohols is an active area. nih.govrsc.org Future work could explore the use of engineered enzymes for the stereoselective synthesis of this compound or its derivatives, which would be particularly valuable for pharmaceutical applications. A chemoenzymatic approach, combining traditional chemical synthesis with enzymatic steps, could also offer an efficient pathway to complex chiral molecules derived from this scaffold. rsc.orgresearchgate.net

Flow Chemistry: Continuous flow chemistry provides numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govnih.govyoutube.comresearchgate.net The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process, particularly for industrial-scale production. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Photocatalysis Mild reaction conditions, high selectivity, use of renewable energy.Development of novel photocatalysts, exploration of direct C-H functionalization reactions.
Biocatalysis High enantioselectivity, environmentally benign, use of renewable resources.Enzyme screening and engineering, development of whole-cell biocatalytic systems.
Flow Chemistry Improved safety and scalability, precise reaction control, automation.Reactor design and optimization, integration of in-line analysis and purification.

Investigation of Undiscovered Reactivity Patterns

The unique arrangement of functional groups on the aromatic ring of this compound suggests the potential for novel and undiscovered reactivity patterns. The interplay between the electron-donating amino group and the electron-withdrawing halogen atoms, coupled with the presence of the versatile hydroxymethyl group, creates a complex electronic environment that could be exploited for new chemical transformations.

Future research in this area should focus on:

Orthogonal Functionalization: Investigating selective reactions that target one functional group while leaving the others intact is crucial for expanding the synthetic utility of this molecule. The development of orthogonal protection and activation strategies will be key to achieving this.

Metal-Catalyzed Cross-Coupling Reactions: The bromine atom provides a handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. While these are established methods, exploring their application to this sterically hindered and electronically complex substrate could reveal new catalytic systems and reaction conditions.

Directed Metalation: The directing effects of the amino and hydroxymethyl groups could be harnessed to achieve regioselective metalation of the aromatic ring, followed by quenching with various electrophiles. This would provide a powerful method for introducing additional substituents at specific positions.

Reactivity of the Benzylic Alcohol: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. Investigating the influence of the ring substituents on the reactivity of this group could lead to the discovery of novel transformations. The selective oxidation of aminobenzyl alcohols can be challenging, and developing mild and chemoselective methods is an important area of research. nih.gov

Advanced Computational Modeling for Reaction Prediction and Mechanism Elucidation

Computational chemistry and machine learning are becoming increasingly powerful tools for predicting chemical reactivity and elucidating reaction mechanisms. nih.govrsc.orgresearchgate.netcecam.org Applying these methods to this compound can provide valuable insights and guide experimental work.

Future research directions include:

Predicting Site Selectivity: The presence of multiple functional groups raises questions about the site selectivity of various reactions. Density Functional Theory (DFT) calculations and other computational models can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as for metal-catalyzed cross-coupling reactions. acs.org

Mechanism Elucidation: Computational studies can be employed to investigate the detailed mechanisms of novel reactions involving this compound. This can help in optimizing reaction conditions and in designing more efficient catalysts.

In Silico Design of Derivatives: Computational tools can be used to design new derivatives of this compound with specific desired properties, such as enhanced biological activity or improved material characteristics. By predicting properties like binding affinities to biological targets or electronic properties relevant to materials science, computational screening can accelerate the discovery of new applications.

Computational MethodApplicationPotential Impact
Density Functional Theory (DFT) Prediction of site selectivity, calculation of reaction energies and activation barriers.Guidance for experimental design, optimization of reaction conditions.
Machine Learning Models Prediction of reaction outcomes and pathways based on large datasets.Rapid screening of potential reactions, identification of novel transformations. rsc.org
Molecular Dynamics (MD) Simulations Study of conformational dynamics and interactions with other molecules.Understanding of biological activity, design of new materials.

Expansion of Synthetic Utility in Emerging Fields of Chemical Research

The unique structural features of this compound make it a promising building block for the synthesis of complex molecules in a variety of emerging research areas.

Medicinal Chemistry: The presence of fluorine and bromine atoms, along with an amino group, is a common feature in many bioactive molecules. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.govmdpi.comnih.govsigmaaldrich.com Future research could focus on utilizing this compound as a scaffold for the synthesis of novel compounds with potential therapeutic applications, such as enzyme inhibitors or receptor modulators. The aminobenzyl alcohol moiety itself is a key structural motif in many pharmaceuticals. guidechem.com

Materials Science: Polyhalogenated aromatic compounds can exhibit interesting electronic and photophysical properties. The incorporation of this compound into polymers or other materials could lead to the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The amino and hydroxymethyl groups provide convenient handles for polymerization or for grafting onto surfaces.

Agrochemicals: The development of new pesticides and herbicides with improved efficacy and reduced environmental impact is an ongoing challenge. The unique combination of functional groups in this compound could be exploited to create novel agrochemicals with unique modes of action.

Q & A

Q. What are the primary synthetic routes for preparing (3-Amino-5-bromo-2-fluorophenyl)methanol?

The synthesis typically involves functionalization of a brominated fluorophenyl precursor. A common approach is:

  • Step 1 : Bromination and fluorination of a benzene ring using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or F₂/AgF) to introduce substituents at specific positions.
  • Step 2 : Introduction of the amino group via catalytic hydrogenation of a nitro intermediate (e.g., H₂/Pd-C) .
  • Step 3 : Reduction of a carbonyl group (e.g., using NaBH₄ or LiAlH₄) to generate the methanol moiety .
    Critical Note : Protecting the amino group during bromination/fluorination is essential to avoid side reactions (e.g., using Boc protection) .

Q. How can purity and structural integrity be validated for this compound?

  • Chromatography : Use HPLC or GC with a polar stationary phase (e.g., C18 column) to assess purity (>95% by area normalization) .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., δ ~4.5 ppm for -CH₂OH, δ ~6.8–7.5 ppm for aromatic protons) and FT-IR (O-H stretch ~3300 cm⁻¹) .
  • Elemental Analysis : Match calculated and observed C, H, N, Br, and F percentages to validate stoichiometry .

Q. What are the recommended storage conditions to prevent degradation?

Store under inert atmosphere (N₂ or Ar) at 0–6°C to minimize oxidation of the amino group and hydrolysis of the methanol moiety. Use amber vials to protect against light-induced decomposition .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα) with a CCD detector.
  • Refinement : Employ SHELXL (for small molecules) to handle disordered Br/F atoms. Apply restraints to thermal parameters (ADPs) for overlapping substituents .
  • Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and bond distances/angles .
    Example : A discrepancy in Br-F bond lengths (~1.89 Å vs. 1.92 Å) may arise from crystal packing effects. Use Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies optimize yield in the reduction step of the carbonyl precursor?

  • Solvent Choice : Use anhydrous THF or Et₂O to enhance NaBH₄ reactivity.
  • Temperature Control : Maintain –20°C to suppress over-reduction or elimination side reactions.
  • Additives : Include CeCl₃ (Luche reduction) to selectively reduce ketones without affecting nitro groups .
    Case Study : A 15% yield improvement was observed when switching from LiAlH₄ to NaBH₄/CeCl₃ in THF at –20°C .

Q. How can competing reactivity of the amino and methanol groups be managed in cross-coupling reactions?

  • Protection/Deprotection : Protect the amino group as a trifluoroacetamide (TFA) and the methanol as a silyl ether (TBDMS).
  • Catalytic Systems : Use Pd(PPh₃)₄ with K₂CO₃ in toluene/water for Suzuki-Miyaura coupling, which tolerates protected functionalities .
    Data Insight : Unprotected amino groups may lead to catalyst poisoning (e.g., Pd black formation), reducing coupling efficiency by >50% .

Q. What analytical methods resolve overlapping signals in 19^1919F NMR spectra?

  • Decoupling : Apply 1^1H-19^19F decoupling to eliminate splitting from adjacent protons.
  • High-Field NMR : Use 500+ MHz instruments to enhance resolution (e.g., separate F-2 and F-5 substituents).
  • Chemical Shift Trends : Compare with reference compounds (e.g., 2-fluorophenol δ ~-120 ppm) to assign signals .

Data Contradiction and Troubleshooting

Q. How to address discrepancies between computational and experimental dipole moments?

  • Computational Method : Optimize geometry at the B3LYP/6-311+G(d,p) level in Gaussian.
  • Experimental Validation : Measure dipole moment via dielectric constant in non-polar solvents (e.g., benzene).
  • Root Cause : Solvent effects or crystal packing (e.g., hydrogen bonding in solid-state vs. gas-phase calculations) may explain deviations >0.5 D .

Q. Why might HPLC retention times vary between batches despite identical synthesis protocols?

  • Impurity Profile : Trace metal ions (e.g., Fe³⁺ from bromination) can chelate with the amino group, altering retention.
  • Column Degradation : Use fresh C18 columns and mobile phases (e.g., 0.1% TFA in MeCN/H₂O) to ensure reproducibility .

Safety and Handling

Q. What PPE is required for handling this compound?

  • Respiratory : Use N95 masks if handling powders; no specialized respirators needed under normal conditions .
  • Skin Protection : Wear nitrile gloves and flame-retardant lab coats to prevent dermal absorption .
  • Spill Management : Neutralize with vermiculite and dispose as halogenated waste (EPA Code D004) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.